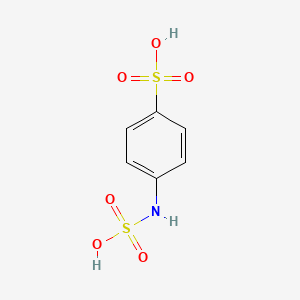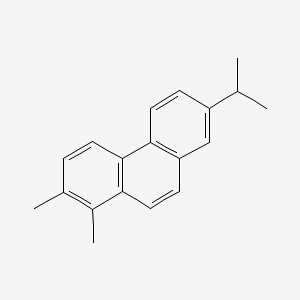
2-Methylretene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylretene is an organic compound with the molecular formula C₁₉H₂₀ It is a derivative of retene, a polycyclic aromatic hydrocarbon The structure of this compound consists of a methyl group attached to the second carbon of the retene skeleton
准备方法
Synthetic Routes and Reaction Conditions: 2-Methylretene can be synthesized through several methods. One common approach involves the alkylation of retene with methylating agents under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride, and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of retene derivatives followed by selective methylation. The process is optimized to achieve high yields and purity, ensuring the compound meets the required specifications for its intended applications.
化学反应分析
Types of Reactions: 2-Methylretene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions, such as halogenation, can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while halogenation can produce halogenated derivatives of this compound.
科学研究应用
2-Methylretene has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons in various chemical reactions.
Biology: Research on its biological activity helps understand the effects of polycyclic aromatic hydrocarbons on living organisms.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Methylretene involves its interaction with molecular targets and pathways in biological systems. It can bind to specific receptors or enzymes, influencing cellular processes. The exact pathways depend on the context of its application, such as its role in drug development or its effects on environmental systems.
相似化合物的比较
Retene: The parent compound of 2-Methylretene, with similar structural features but lacking the methyl group.
1-Methylretene: Another methylated derivative of retene, differing in the position of the methyl group.
Polycyclic Aromatic Hydrocarbons (PAHs): A broader class of compounds with multiple fused aromatic rings, sharing some chemical properties with this compound.
Uniqueness: this compound is unique due to its specific methylation pattern, which influences its chemical reactivity and potential applications. Its distinct structure allows for targeted studies and applications that may not be possible with other similar compounds.
属性
CAS 编号 |
66292-08-8 |
|---|---|
分子式 |
C19H20 |
分子量 |
248.4 g/mol |
IUPAC 名称 |
1,2-dimethyl-7-propan-2-ylphenanthrene |
InChI |
InChI=1S/C19H20/c1-12(2)15-6-10-18-16(11-15)7-9-17-14(4)13(3)5-8-19(17)18/h5-12H,1-4H3 |
InChI 键 |
JSRSVEDODQZAOO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(C=C1)C3=C(C=C2)C=C(C=C3)C(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



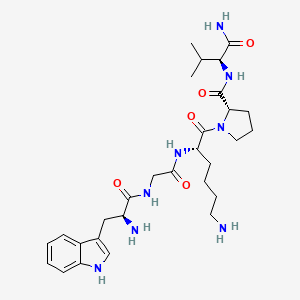
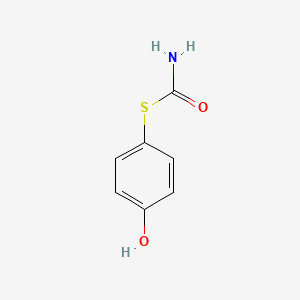

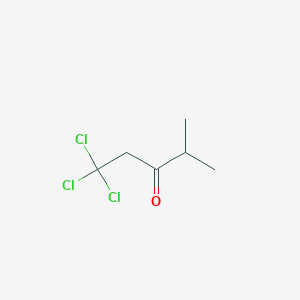
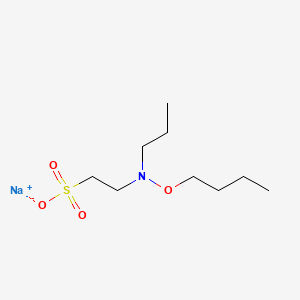
silane](/img/structure/B14484229.png)
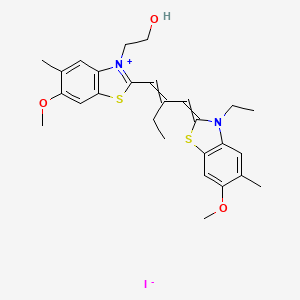
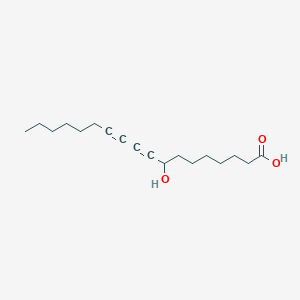
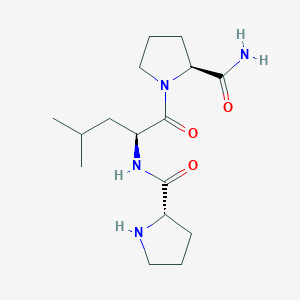
![N,N-Dimethyl-4-[(4-phenoxyphenyl)tellanyl]aniline](/img/structure/B14484248.png)
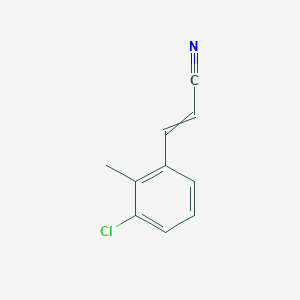
![2-[2-Amino-5-(propan-2-yl)phenyl]ethan-1-ol](/img/structure/B14484269.png)
